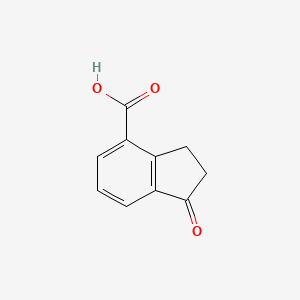

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-oxo-2,3-dihydroindene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3H,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZFIXMZVFIHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501894 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56461-20-2 | |

| Record name | 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Oxo-indan-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

Abstract

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid is a bifunctional molecule featuring a ketone and a carboxylic acid moiety on a dihydroindene framework. Its rigid structure and versatile functional groups make it a valuable building block in organic synthesis, particularly as a key intermediate in the development of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and reactivity, offering field-proven insights for researchers and drug development professionals.

Introduction and Significance

The indanone core is a privileged structural motif found in numerous natural products and therapeutic agents.[1] this compound, specifically, serves as a crucial precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other complex molecular architectures. The strategic placement of the carboxylic acid and the ketone allows for selective chemical transformations, enabling the construction of diverse and intricate molecular libraries. Understanding the fundamental chemical properties of this intermediate is paramount for its effective utilization in multi-step synthetic campaigns.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its handling, purification, and application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈O₃ | [2] |

| Molar Mass | 176.17 g/mol | [2] |

| Appearance | Colorless to yellowish crystalline solid | [2] |

| Melting Point | 225-226 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, DMF, and dichloromethane. | [2] |

| CAS Number | 56461-20-2 | [3] |

Synthesis: Intramolecular Friedel-Crafts Acylation

The most direct and widely employed method for constructing the 1-indanone core of this molecule is the intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid precursor.[1][4] This reaction is a classic example of electrophilic aromatic substitution, where the tethered acyl group cyclizes onto the aromatic ring.

Causality of the Reaction: The choice of a strong Brønsted or Lewis acid catalyst is critical. The acid activates the carboxylic acid (or its more reactive acyl chloride derivative) to generate a highly electrophilic acylium ion. This intermediate is then susceptible to intramolecular attack by the electron-rich aromatic ring, leading to the formation of the fused five-membered ring.[1]

Caption: Synthetic pathway via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA) Cyclization

This protocol describes a common one-step procedure for the direct cyclization of the corresponding 3-arylpropanoic acid.

-

Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-(2-carboxyphenyl)propanoic acid (1.0 eq).

-

Catalyst Addition: Add polyphosphoric acid (PPA) (approx. 10-20 times the weight of the starting material) to the flask. The PPA serves as both the catalyst and the solvent.

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Allow the reaction mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude solid. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, yields the purified this compound.

Spectral Analysis and Characterization

Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound. The expected spectral data are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

-

A very broad O–H stretching band from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.[5][6]

-

A strong C=O stretching absorption for the carboxylic acid will appear around 1710 cm⁻¹ (if hydrogen-bonded).[5][7]

-

A distinct C=O stretching absorption for the α,β-unsaturated ketone (conjugated to the aromatic ring) will also be present, typically around 1680-1700 cm⁻¹.

-

Aromatic C=C stretching bands will be observed in the 1400-1600 cm⁻¹ region.[6]

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A characteristic singlet appearing far downfield, typically above 12 ppm, which is often broad.[7]

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Their splitting pattern (e.g., doublet, triplet, doublet of doublets) will depend on their coupling with each other.

-

Aliphatic Protons (-CH₂-CH₂-): Two triplets, each integrating to 2H, are expected for the adjacent methylene groups. The CH₂ group adjacent to the ketone (C2) would be further downfield (approx. 3.1-3.3 ppm) than the CH₂ group adjacent to the aromatic ring (C3, approx. 2.7-2.9 ppm).

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carbonyl Carbons (C=O): Two distinct signals are expected in the downfield region. The ketone carbonyl will be around 195-205 ppm, while the carboxylic acid carbonyl will appear around 165-185 ppm.[7][8]

-

Aromatic Carbons: Six signals are expected in the 120-160 ppm range, with quaternary carbons typically showing weaker intensity.

-

Aliphatic Carbons (-CH₂-): Two signals in the upfield region (20-40 ppm).

-

Reactivity and Chemical Transformations

The molecule's two functional groups, the carboxylic acid and the ketone, can be targeted with high selectivity, making it a versatile synthetic intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid is a primary site for modification, most commonly through esterification.

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol to form an ester.[9][10] To ensure a high yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (which can also serve as the solvent) and/or by removing the water formed during the reaction.[11][12]

Caption: Stepwise mechanism of Fischer Esterification.

Experimental Protocol: Fischer Esterification to Methyl Ester

-

Setup: Suspend this compound (1.0 eq) in a large excess of methanol in a round-bottom flask.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 mol%) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Neutralization: After cooling, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid until effervescence ceases.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel.

Reactions of the Ketone Group

The ketone functionality offers another handle for chemical modification.

-

Reduction: The ketone can be reduced to a secondary alcohol (an indanol) using reducing agents like sodium borohydride (NaBH₄). More vigorous reduction methods, such as Wolff-Kishner or Clemmensen reduction, can be used to completely remove the carbonyl, yielding the corresponding indane carboxylic acid.

-

Alpha-Carbon Chemistry: The α-protons (at the C2 position) are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes), allowing for the introduction of substituents at the C2 position.

Applications in Drug Discovery and Synthesis

This compound is primarily used as a key intermediate in the synthesis of pharmaceuticals.[2] Its structure is a precursor for various bioactive molecules, including certain NSAIDs. The ability to functionalize both the carboxylic acid and the ketone allows for the systematic development of analogs with potentially improved efficacy, selectivity, and pharmacokinetic profiles.

Safety and Handling

While specific toxicity data is limited, this compound should be handled with standard laboratory precautions. It may cause skin, eye, and respiratory tract irritation.[2]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid direct contact and inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials.

References

-

ChemTalk. (n.d.). What is Fischer Esterification?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts.... Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemBK. (2024). 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. Retrieved from [Link]

-

SpringerLink. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids. Retrieved from [Link]

-

US EPA. (n.d.). 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester - Substance Details. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo- [chembk.com]

- 3. 56461-20-2|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 10. byjus.com [byjus.com]

- 11. Fischer Esterification [organic-chemistry.org]

- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

physicochemical characteristics of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS: 56461-20-2), a key intermediate in the synthesis of advanced organic materials and pharmacologically active molecules.[1] The document is structured to deliver not only precise data but also the underlying scientific rationale for these characteristics and the experimental methodologies required for their validation. We will delve into the molecular structure, physical and chemical properties, spectroscopic profile, and safety protocols associated with this compound. This guide is intended for researchers, chemists, and drug development professionals who require a thorough and practical understanding of this versatile chemical building block.

Introduction and Strategic Importance

This compound, also known as 1-indanone-4-carboxylic acid, belongs to a class of bicyclic aromatic compounds that serve as valuable scaffolds in medicinal chemistry.[1] Its rigid structure, combining a ketone, a carboxylic acid, and an aromatic ring, provides a unique three-dimensional framework for designing molecules with specific biological targets. Its significance is particularly noted in its application as a reactant in the synthesis of dihydroindenopyrazoles, which have been investigated as multi-targeted receptor tyrosine kinase inhibitors, highlighting its importance in the development of novel therapeutics.[2] A deep understanding of its physicochemical characteristics is therefore paramount for optimizing reaction conditions, ensuring purity, predicting biological behavior, and establishing safe handling protocols.

Molecular Structure and Identification

The foundation of any chemical's behavior lies in its molecular structure. The fusion of an aromatic ring with a five-membered ring containing a ketone, along with the presence of a carboxylic acid substituent, dictates the compound's reactivity, polarity, and spectral signature.

Chemical Identity

A clear and unambiguous identification is the first step in any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| Synonym | 1-Indanone-4-carboxylic acid | [1] |

| CAS Number | 56461-20-2 | [1] |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| MDL Number | MFCD03411485 | [2] |

Structural Representation

The spatial arrangement of atoms and functional groups is critical for understanding intermolecular interactions and chemical reactivity.

Caption: Factors influencing the acidity of the molecule.

Spectroscopic and Analytical Characterization

A robust analytical workflow is essential to confirm the identity and purity of the compound.

Caption: A typical analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information for structural elucidation in solution.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons (≈ 7.5-8.0 ppm): Three protons on the benzene ring will appear as multiplets, shifted downfield due to the anisotropic effect of the aromatic system and the electron-withdrawing effects of the ketone and carboxylic acid groups.

-

Aliphatic Protons (≈ 2.5-3.5 ppm): The four protons of the two methylene groups (-CH₂-CH₂-) in the five-membered ring will likely appear as two distinct multiplets, integrating to two protons each.

-

Carboxylic Acid Proton (> 10 ppm): A broad singlet corresponding to the acidic proton of the -COOH group, which is often exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide a count of unique carbon environments:

-

Carbonyl Carbons (> 190 ppm): A signal for the ketone carbon (C=O) will be significantly downfield.

-

Carboxyl Carbon (≈ 170 ppm): The carbon of the carboxylic acid group (-COOH) will also be downfield, though typically less so than the ketone.

-

Aromatic Carbons (≈ 120-150 ppm): Six distinct signals for the aromatic carbons are expected.

-

Aliphatic Carbons (≈ 25-40 ppm): Two signals for the two methylene carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

-

O-H Stretch (≈ 2500-3300 cm⁻¹): A very broad absorption characteristic of the hydrogen-bonded O-H group in the carboxylic acid.

-

C-H Stretches (≈ 2850-3100 cm⁻¹): Absorptions for aromatic and aliphatic C-H bonds.

-

C=O Stretches (≈ 1680-1740 cm⁻¹): Two distinct, strong absorptions are expected. One for the conjugated ketone (typically lower frequency, ~1680-1700 cm⁻¹) and one for the carboxylic acid dimer (typically higher frequency, ~1700-1725 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio corresponding to the molecular weight (176.17). High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₈O₃).

-

Key Fragments: Common fragmentation patterns would include the loss of H₂O (m/z = 158) and the loss of -COOH (m/z = 131).

Experimental Protocols

To ensure data integrity, standardized and validated protocols must be employed.

Protocol: Determination of Melting Point

-

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad and depressed range indicates the presence of impurities.

-

Methodology:

-

Ensure the melting point apparatus is calibrated using certified standards (e.g., caffeine, vanillin).

-

Finely powder a small, dry sample of this compound.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary in the apparatus and heat rapidly to ~210 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This range is the melting point.

-

Protocol: Potentiometric Titration for pKa Determination

-

Causality: This method directly measures the change in pH as a function of added base, allowing for the precise determination of the acid's dissociation constant. It is a self-validating system as the shape of the titration curve confirms the monoprotic nature of the acid.

-

Methodology:

-

Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Accurately weigh a sample of the acid and dissolve it in a known volume of a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).

-

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified with the following hazards:

-

H302: Harmful if swallowed [4] * H315: Causes skin irritation [4][5] * H319: Causes serious eye irritation [4][5] * H335: May cause respiratory irritation [4][5]* Recommended Handling:

-

Use in a well-ventilated area or a chemical fume hood. [1] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6] * Avoid direct contact with skin and eyes and avoid breathing dust. [1] * In case of contact, rinse the affected area immediately with plenty of water. [1][7]* Storage:

-

Store in a tightly closed container in a dry and well-ventilated place. [7] * Keep away from heat and sources of ignition. [7]Recommended storage is at room temperature.

-

Conclusion

This compound is a crystalline solid with a high melting point, limited aqueous solubility, and distinct spectroscopic features defined by its ketone, carboxylic acid, and aromatic functionalities. Its acidic nature and well-defined structure make it a valuable and predictable building block in medicinal chemistry and organic synthesis. The data and protocols presented in this guide provide a solid foundation for its effective and safe utilization in a research and development setting.

References

-

1H-Indene-4-carboxylic acid, 2,3-dihydro-1-oxo-. (2024). ChemBK. [Link]

-

This compound. Crysdot LLC. [Link]

-

MSDS of 1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acid. Capot Chemical. [Link]

-

1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo-. PubChem, National Center for Biotechnology Information. [Link]

- Method for preparing 1H-indene-1-ketone-3-methanoic acid compound.

-

3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 1-Oxo-2,3-dihydro-1H-indene-4-carboxylicacid , 98+% , 56461-20-2 - CookeChem [cookechem.com]

- 3. 56461-20-2|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | C10H8O3 | CID 12676392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indene-1-carboxylic acid, 2,3-dihydro-3-oxo- | C10H8O3 | CID 99815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. fishersci.com [fishersci.com]

A Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 56461-20-2): Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic and purification strategies, detail expected analytical characterization data, and critically evaluate its application in drug discovery. The guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this versatile intermediate.

Molecular Profile and Physicochemical Properties

This compound, also known as 1-indanone-4-carboxylic acid, is a bifunctional organic molecule featuring a rigid indanone core and a carboxylic acid group. This unique combination makes it a valuable synthon, particularly for constructing fused ring systems found in various therapeutic agents.[1]

Chemical Identity

| Parameter | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 56461-20-2 | [2][3] |

| Molecular Formula | C₁₀H₈O₃ | [4] |

| Molecular Weight | 176.17 g/mol | [1] |

| MDL Number | MFCD03411485 | [1] |

Physicochemical Properties

| Parameter | Value | Source(s) |

| Appearance | Colorless to yellowish crystalline solid | [4] |

| Melting Point | 225-226 °C | [4] |

| Solubility | Insoluble in water; Soluble in ethanol, DMF, dichloromethane | [4] |

| pKa (Predicted) | 3.69 ± 0.20 | [4] |

| Storage | Room temperature, sealed in dry conditions | [1][4] |

Chemical Structure

Caption: Retrosynthetic approach via Friedel-Crafts acylation.

Detailed Synthetic Protocol: Friedel-Crafts Cyclization

This protocol describes a representative synthesis via the cyclization of 3-(2-carboxyphenyl)propanoic acid.

Step 1: Synthesis of 3-(2-Carboxyphenyl)propanoic acid (Precursor)

-

This precursor can be prepared through various standard organic chemistry methods, such as the hydrolysis of corresponding dinitriles or diesters, which are beyond the scope of this specific protocol. Assume the precursor is available.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the flask, add polyphosphoric acid (PPA, ~100 g). Begin stirring and gently heat the PPA to 80-90 °C to ensure it is fluid.

-

Substrate Addition: Slowly and portion-wise, add 3-(2-carboxyphenyl)propanoic acid (0.1 mol) to the stirred PPA. The addition should be controlled to keep the internal temperature below 100 °C.

-

Causality Insight: Slow addition is crucial to manage the exotherm of the reaction and prevent side reactions or charring.

-

-

Reaction: After the addition is complete, maintain the reaction mixture at 90-95 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Allow the reaction mixture to cool to approximately 60 °C. Carefully and slowly pour the viscous mixture onto crushed ice (~500 g) in a large beaker with constant stirring. This will hydrolyze the PPA and precipitate the product.

-

Self-Validation: A significant amount of solid precipitate should form. The quenching process is highly exothermic and must be performed cautiously in a fume hood.

-

-

Isolation: Stir the resulting slurry for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

Purification & Quality Control

-

Recrystallization (Primary Purification):

-

Transfer the crude, moist solid to a beaker.

-

Add a suitable solvent system, such as an ethanol/water mixture. Heat the mixture with stirring until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at 50-60 °C.

-

Trustworthiness: A sharp melting point (e.g., 225-226 °C) of the dried crystals is a strong indicator of high purity. [4]2. Quality Control (Final Validation):

-

Assess final purity using High-Performance Liquid Chromatography (HPLC). A purity of >98% is typically required for drug development applications.

-

Confirm the structure of the final product using NMR spectroscopy and Mass Spectrometry as detailed in the following section.

-

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in the synthesis of pharmaceutical intermediates. While specific spectra for this exact compound are proprietary to suppliers, the expected data can be reliably predicted based on its structure. [3]

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the 7.5-8.0 ppm region (3H, complex multiplet). Two methylene groups (-CH₂-) appearing as distinct triplets around 2.7-3.2 ppm (4H). A very broad singlet for the carboxylic acid proton (>12 ppm), which is D₂O exchangeable. |

| ¹³C NMR | Carbonyl carbons (ketone and carboxylic acid) in the 165-200 ppm region. Aromatic carbons between 120-150 ppm. Two aliphatic carbons (-CH₂-) in the 25-40 ppm range. |

| FT-IR (ATR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Two sharp C=O stretches: one for the carboxylic acid (~1700-1725 cm⁻¹) and one for the ketone (~1680-1695 cm⁻¹). C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. |

| Mass Spec (MS) | [M-H]⁻ ion at m/z 175.04 in negative ion mode ESI-MS, corresponding to the deprotonated molecule. |

Chromatographic Analysis (HPLC)

A robust reverse-phase HPLC method is essential for purity validation.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Result: A single major peak representing the product, with any impurities clearly resolved. The retention time will be dependent on the specific gradient profile used.

Role in Medicinal Chemistry and Drug Development

The Indanone Scaffold: A Privileged Structure

The 1-indanone core is considered a "privileged structure" in medicinal chemistry. This is due to its rigid bicyclic framework which can effectively orient substituents in three-dimensional space to interact with biological targets. Derivatives of 1-indanone have demonstrated a vast spectrum of biological activities, including anti-inflammatory, analgesic, antiviral, and anticancer properties. [5][6]

Application as a Key Intermediate for NSAIDs

This compound is a documented key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). [1]Its structure is particularly relevant to the production of indomethacin and related compounds, where the indanone core and the strategically placed carboxylic acid group are essential for binding to and inhibiting cyclooxygenase (COX) enzymes.

The Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid functional group is present in over 450 marketed drugs and is often a critical part of the pharmacophore, responsible for key interactions with biological targets through hydrogen bonding and electrostatic interactions. [7][8] However, its presence can also be problematic:

-

Poor Pharmacokinetics: The ionizable nature of the carboxylic acid can limit passive diffusion across biological membranes, such as the blood-brain barrier, and can lead to rapid metabolic clearance. [9][10]* Toxicity: Carboxylic acid-containing drugs can sometimes be associated with unforeseen toxicity, leading to market withdrawals. [8][9]

Strategic Considerations: Bioisosteric Replacement

For drug development professionals, a key strategy to mitigate the liabilities of the carboxylic acid group, while retaining its essential binding function, is the use of bioisosteres. Bioisosteres are functional groups with similar physical or chemical properties that impart similar biological activities to a molecule. [10]

Caption: Strategic replacement of the carboxylic acid with common bioisosteres.

This strategic replacement allows medicinal chemists to fine-tune a molecule's properties, such as acidity (pKa), lipophilicity (LogP), and metabolic stability, to create a more drug-like candidate. [9][11]The use of this compound as a starting point provides a platform not only for direct use but also for the synthesis of analogs with these advanced bioisosteric groups.

Safety and Handling

This compound is a chemical that should be handled with appropriate care in a laboratory setting. While specific toxicity data is limited, related compounds can cause skin, eye, and respiratory irritation. [4][12]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS 56461-20-2) is more than just a chemical intermediate; it is a strategic building block for modern drug discovery. Its robust and scalable synthesis, combined with the privileged nature of the indanone scaffold, makes it highly valuable. For researchers and drug developers, understanding both the direct applications of this molecule and the potential for advanced medicinal chemistry strategies, such as bioisosteric replacement of its carboxylic acid moiety, is key to unlocking its full potential in the development of next-generation therapeutics.

References

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1-OXO-INDAN-4-CARBOXYLIC ACID | 56461-20-2 [chemicalbook.com]

- 3. 56461-20-2|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [cora.ucc.ie]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | C10H8O3 | CID 12676392 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: A Technical Whitepaper for Drug Development Professionals

Introduction: The Significance of the Indanone Core

The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and pharmaceutical agents.[1] Its rigid, bicyclic framework is pivotal in medicinal chemistry for developing treatments for a range of conditions, including neurodegenerative diseases.[1] 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, in particular, serves as a crucial intermediate for more complex molecular architectures. This guide provides an in-depth examination of its synthesis, focusing on the chemical principles, strategic choices, and a robust, field-proven protocol suitable for research and development labs. We will move beyond a simple recitation of steps to explore the causality behind the chosen methodology, ensuring a reproducible and scalable process.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound points towards a single, powerful disconnection: the intramolecular Friedel-Crafts acylation.[2] This strategic bond cleavage simplifies the target molecule to its key precursor, 3-(2-carboxyphenyl)propionic acid . This precursor contains both the nucleophilic aromatic ring and the electrophilic carboxylic acid group (which will be activated in situ) necessary for the cyclization.

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous as it builds the core bicyclic system in a single, efficient step from a readily accessible (or synthesizable) precursor. The primary challenge lies in selecting the appropriate conditions to favor the intramolecular cyclization and achieve a high yield.

Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation

The cyclization of 3-(2-carboxyphenyl)propionic acid is a classic example of an intramolecular Friedel-Crafts acylation.[2] This reaction involves the formation of a highly electrophilic acylium ion, which is then attacked by the tethered electron-rich aromatic ring to form the new five-membered ring.[3]

Mechanism of Action: The Role of Polyphosphoric Acid (PPA)

To achieve this transformation, a strong acid and dehydrating agent is required. Polyphosphoric acid (PPA) is the reagent of choice for this cyclization.[4] It serves multiple critical functions:

-

Solvent and Medium: PPA's high viscosity and ability to dissolve the reactant at elevated temperatures create an ideal reaction environment.[4]

-

Acid Catalyst: It protonates the carboxylic acid group on the propionic acid side chain, initiating the process.

-

Dehydrating Agent: PPA effectively removes the water molecule generated during the formation of the acylium ion, driving the equilibrium towards the product.[4]

The reaction proceeds via the following mechanistic steps:

-

Protonation of the carbonyl oxygen of the propionic acid moiety by PPA.

-

Loss of a water molecule to form a highly reactive acylium ion electrophile.

-

Electrophilic aromatic substitution, where the pi electrons of the benzene ring attack the acylium ion. This is the key ring-forming step.

-

Deprotonation of the resulting arenium ion intermediate to restore aromaticity and yield the final 1-indanone product.

Caption: Mechanism of PPA-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Synthetic Conditions

While PPA is a classic and effective reagent, other strong acids can also be employed. The choice of catalyst significantly impacts reaction conditions and outcomes.

| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Pathway A | Polyphosphoric Acid (PPA) | 80-120 °C, neat | One-step, high yield, acts as solvent & catalyst | High viscosity, challenging workup | [2][4] |

| Pathway B | Triflic Acid (TfOH) | Room Temp to 80 °C | Milder conditions, high reactivity | Expensive, corrosive | [5] |

| Pathway C | Thionyl Chloride then AlCl₃ | 0 °C to Room Temp | Milder cyclization step, high reactivity of acyl chloride | Two steps, generates corrosive HCl and SO₂ | [1][3] |

For its reliability, cost-effectiveness on a lab scale, and operational simplicity, the PPA-mediated cyclization (Pathway A) remains the most robust and self-validating system for this specific transformation.

Detailed Experimental Protocol: PPA-Catalyzed Cyclization

This protocol provides a step-by-step methodology for the synthesis of this compound from 3-(2-carboxyphenyl)propionic acid.

Safety Precautions:

-

Polyphosphoric acid is corrosive and hygroscopic. Handle with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reaction is exothermic upon quenching. Perform the workup slowly and with adequate cooling.

Materials:

-

3-(2-Carboxyphenyl)propionic acid (C₁₀H₁₀O₄, MW: 194.18 g/mol )

-

Polyphosphoric acid (PPA)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-(2-carboxyphenyl)propionic acid (1.0 eq). To this, add Polyphosphoric acid (approx. 10 times the weight of the starting material).

-

Heating: Assemble a condenser on the flask and begin stirring the mixture. Heat the reaction to 100°C using a heating mantle. The solid reactant will slowly dissolve as the PPA becomes less viscous.

-

Reaction Monitoring: Maintain the temperature at 100°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in water, extracting with ethyl acetate, and spotting on a TLC plate.

-

Quenching: Once the reaction is complete, turn off the heat and allow the flask to cool to near room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the viscous reaction mixture onto the ice with vigorous stirring. This will hydrolyze the PPA in a highly exothermic process.

-

Product Isolation: The product will precipitate as a solid. Continue stirring until all the ice has melted. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove residual phosphoric acid.

-

Purification: The crude product can be further purified by recrystallization. While the product has low solubility in water, it is soluble in organic solvents like ethanol or ethyl acetate.[6] A suitable recrystallization solvent system can be determined empirically (e.g., ethyl acetate/hexanes).

-

Drying and Characterization: Dry the purified solid under vacuum to obtain this compound as a crystalline solid.[6] Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Conclusion

The synthesis of this compound is most reliably achieved through the intramolecular Friedel-Crafts acylation of 3-(2-carboxyphenyl)propionic acid. The use of Polyphosphoric acid provides a direct, one-pot method that is both efficient and scalable for laboratory purposes. By understanding the underlying mechanism and the critical role of the reagents, researchers can confidently execute this protocol to generate high-purity material essential for further steps in drug discovery and development.

References

-

Amerigo Scientific. (n.d.). 3-(2-Carboxyphenyl)propionic acid. Retrieved from Amerigo Scientific. [Link]

-

Lenarská, R., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]

-

ChemBK. (2024). 1-oxo-2,3-dihydroindene-4-carboxylic acid. Retrieved from ChemBK. [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from Master Organic Chemistry. [Link]

-

Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. [Link]

-

Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from Organic Chemistry Portal. [Link]

-

Cravotto, G., et al. (2014). Q-Tube method in the intramolecular Friedel-Craft acylation of 3-(4-methoxyphenyl) propionic acid 1. ResearchGate. [Link]

-

Popp, F. D., & McEwen, W. E. (1958). Polyphosphoric Acids As A Reagent In Organic Chemistry. Chemical Reviews. [Link]

-

Youssef, A. S. A. (2001). γ-Oxo Carboxylic Acids in Heterocyclic Synthesis. Part 3. Synthesis of Biologically Active 4-Benzylamino-6- (5,5-dioxodibenzothiophen-2-yl)-2,3,4,5-tetrahydropyridazin-3-ones. ResearchGate. [Link]

-

Reddy, G. S., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoannulen-7-ols. National Institutes of Health (NIH). [Link]

-

Bilenko, V. A., et al. (2025). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

-

Procopio, A., et al. (2012). Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: Starting Materials and Core Methodologies

Introduction

1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials, possesses a privileged indanone scaffold. The strategic placement of the carboxylic acid moiety offers a versatile handle for further molecular elaboration, making its efficient synthesis a topic of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this valuable compound, with a focus on the selection of starting materials and a detailed examination of the underlying reaction mechanisms and experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

The core structure of this compound lends itself to a primary retrosynthetic disconnection via an intramolecular Friedel-Crafts acylation. This powerful and widely employed method for the formation of cyclic ketones is the cornerstone of the synthetic routes discussed herein.[1] The key consideration in designing a synthesis for this specific target is the regioselective introduction of the carboxylic acid group at the 4-position of the indanone nucleus. This necessitates the use of appropriately substituted aromatic precursors. Two principal synthetic pathways, diverging in their choice of foundational starting materials, have been established as robust and scalable.

Route 1: Synthesis from Homophthalic Acid

This synthetic approach leverages the readily available dicarboxylic acid, homophthalic acid, to construct the target molecule through a multi-step sequence.

Synthetic Workflow for Route 1

Caption: Synthetic pathway from Indene to the target molecule.

Step-by-Step Experimental Protocols

Step 1: Oxidation of Indene to Homophthalic Acid

The synthesis commences with the oxidative cleavage of indene to yield homophthalic acid. A common and effective method involves the use of potassium dichromate in the presence of sulfuric acid.

-

Protocol: In a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a solution of potassium dichromate in water and concentrated sulfuric acid is prepared. The mixture is warmed to approximately 65°C. Technical grade indene is then added dropwise while maintaining the temperature at 65 ± 2°C, which may require external cooling. After the addition is complete, the reaction mixture is stirred for an additional 2 hours at the same temperature. Upon cooling, the homophthalic acid precipitates and can be collected by filtration.[2]

Step 2: Dehydration of Homophthalic Acid to Homophthalic Anhydride

The resulting dicarboxylic acid is then converted to its corresponding anhydride. This is typically achieved by heating with a dehydrating agent such as acetic anhydride.

-

Protocol: A mixture of dry homophthalic acid and acetic anhydride is refluxed for 2 hours. Upon cooling, the homophthalic anhydride crystallizes and can be isolated by filtration.[2]

Step 3: Synthesis of 3-(2-Carboxyphenyl)propanoic acid

This key intermediate is synthesized from homophthalic anhydride. While various methods exist, a Perkin-type condensation with a suitable C2-synthon is a viable approach.

Step 4: Intramolecular Friedel-Crafts Acylation

The final and crucial step is the intramolecular cyclization of 3-(2-carboxyphenyl)propanoic acid to afford this compound. This reaction is typically promoted by a strong acid catalyst, with polyphosphoric acid (PPA) being a classical and effective reagent for this transformation.[3][4][5]

-

Mechanism: The reaction proceeds via the activation of the carboxylic acid by the strong acid catalyst to generate a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 5-membered ring of the indanone product.[1]

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

-

Protocol: 3-(2-Carboxyphenyl)propanoic acid is added to polyphosphoric acid at an elevated temperature (e.g., 100°C) and stirred for a specified period. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed with water, and purified, typically by recrystallization.[6]

Quantitative Data for Route 1

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Indene | Homophthalic Acid | K₂Cr₂O₇, H₂SO₄ | 66-77%[2] |

| 2 | Homophthalic Acid | Homophthalic Anhydride | Acetic Anhydride | High |

| 3 | Homophthalic Anhydride | 3-(2-Carboxyphenyl)propanoic acid | - | - |

| 4 | 3-(2-Carboxyphenyl)propanoic acid | This compound | PPA | Moderate to High |

Route 2: Synthesis from Phthalic Anhydride

An alternative and convergent approach begins with the commercially abundant phthalic anhydride. This route involves a condensation reaction followed by a series of transformations to construct the indanone ring system.

Synthetic Workflow for Route 2

Caption: Synthetic pathway from Phthalic Anhydride.

Step-by-Step Experimental Protocols

Step 1: Perkin-type Condensation of Phthalic Anhydride

The synthesis initiates with a Perkin-type condensation between phthalic anhydride and a suitable active methylene compound, such as malonic acid or its derivatives. This reaction establishes the carbon framework necessary for the subsequent cyclization.

-

Protocol: A mixture of phthalic anhydride and malonic acid is heated in the presence of a base catalyst, such as triethylamine or pyridine. The reaction typically requires elevated temperatures to proceed efficiently. The product of this condensation is then isolated and purified.

Step 2: Reduction of the Unsaturated Intermediate

The product from the Perkin condensation, which contains a carbon-carbon double bond, is then subjected to reduction. This can be achieved through catalytic hydrogenation or by using other reducing agents.

Step 3: Intramolecular Friedel-Crafts Acylation

Similar to Route 1, the final step involves an intramolecular Friedel-Crafts acylation of the reduced intermediate to form the desired this compound. Polyphosphoric acid is a common catalyst for this cyclization.

Quantitative Data for Route 2

| Step | Starting Materials | Product | Reagents | Typical Yield |

| 1 | Phthalic Anhydride, Malonic Acid | Perkin Condensation Product | Base catalyst | Moderate |

| 2 | Perkin Condensation Product | Reduced Intermediate | H₂, Catalyst | High |

| 3 | Reduced Intermediate | This compound | PPA | Moderate to High |

Conclusion

The synthesis of this compound is most effectively achieved through strategies that culminate in an intramolecular Friedel-Crafts acylation. The two primary routes detailed in this guide, originating from either homophthalic acid or phthalic anhydride, offer reliable and scalable methods for accessing this important synthetic intermediate. The choice between these routes may be dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. A thorough understanding of the reaction mechanisms and careful optimization of the experimental conditions are paramount to achieving high yields and purity of the final product.

References

-

Doebner–Miller reaction. In: Wikipedia. ; 2023. Accessed January 5, 2026. [Link]

- Lou T, Liao E-T, Wilsily A, Fillion E. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum’s Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. 2011;88:187-200. doi:10.15227/orgsyn.088.0187

-

Doebner-von Miller reaction. Semantic Scholar. Accessed January 5, 2026. [Link]

- Synthesize this compound from benzene: ![Compound: 1-indanone (the indan.. - Filo. Filo. Published July 30, 2025. Accessed January 5, 2026. https://www.filo.com/chemistry/organic-chemistry/synthesize-this-compound-from-benzene-compound-1-indanone-the-indanone-structure-shown-in-the-image/545211-s

- Kwiecień H, Szychowska A. Synthesis of 1-indanones with a broad range of biological activity. Beilstein J Org Chem. 2017;13:733-754. doi:10.3762/bjoc.13.73

-

Doebner-Miller Reaction. SynArchive. Accessed January 5, 2026. [Link]

-

Friedel–Crafts reaction. In: Wikipedia. ; 2023. Accessed January 5, 2026. [Link]

- van der Vlugt J, Weterings J, van der Heijden J, et al. Regioselective Synthesis of Indanones. Synlett. 2012;23(17):2511-2514. doi:10.1055/s-0032-1317303

-

Indanone synthesis. Organic Chemistry Portal. Accessed January 5, 2026. [Link]

- Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. 2023;15(3). doi:10.5539/ijc.v15n3p1

- Wang X, Zhang J, Fan X, et al. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones. Org Biomol Chem. 2011;9(19):6679-6685. doi:10.1039/c1ob05886a

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Ventura College Organic Chemistry Lab. Accessed January 5, 2026. [Link]

-

Polyphosphoric Acid in Organic Synthesis. ResearchGate. Published online April 8, 2023. Accessed January 5, 2026. [Link]

- homophthalic acid and anhydride. Organic Syntheses. 1955;Coll. Vol. 3:449. doi:10.15227/orgsyn.024.0064

-

Organic 2 Lab ACHM 223 Experiment - Friedel Crafts Acylation. YouTube. Published February 28, 2019. Accessed January 5, 2026. [Link]

- Kobayashi S, Shigha A, Nakai T, Han Y, Kon K, Nakajima K. Heterogeneous catalysts for the cyclization of dicarboxylic acids to cyclic anhydrides as monomers for bioplastic production. Green Chem. 2015;17(1):210-214. doi:10.1039/C4GC01525A

-

Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Published May 30, 2018. Accessed January 5, 2026. [Link]

-

Friedel-Crafts Chemistry. Part 45: Expedient new improved process for the synthesis of oxacarbazepine precursor 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine via Friedel-Crafts cycliacylations. ResearchGate. Published online November 3, 2025. Accessed January 5, 2026. [Link]

-

3-(2-carboxyphenyl)propionic acid. Stenutz. Accessed January 5, 2026. [Link]

-

3-(2-Carboxyphenyl)propionic acid. Amerigo Scientific. Accessed January 5, 2026. [Link]

-

Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. ResearchGate. Accessed January 5, 2026. [Link]

- 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic Acid. Molbank. 2024;2024(1):M1871. doi:10.3390/M1871

- 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E. 2010;66(Pt 11):o2662. doi:10.1107/s1600536810038079

- SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie. 2002;47(3):219-226.

-

1H-Indene-1-carboxylic acid, 2,3-dihydro-. PubChem. Accessed January 5, 2026. [Link]

- Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization. J Org Chem. 2024;89(16):11283-11288. doi:10.1021/acs.joc.4c01060

-

Synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids. ResearchGate. Published online August 9, 2025. Accessed January 5, 2026. [Link]

Sources

A Comprehensive Technical Guide to 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a pivotal building block in medicinal chemistry. The document details its synthesis, physicochemical properties, and comprehensive spectroscopic characterization. Furthermore, it explores the significant role of this indanone derivative as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), with a particular focus on the synthesis of Indomethacin. The guide also touches upon the broader potential of the 1-oxo-indene scaffold in the development of novel therapeutic agents, providing a valuable resource for researchers in organic synthesis and drug discovery.

Introduction: The Significance of the 1-Oxo-indene Scaffold

The 1-oxo-2,3-dihydro-1H-indene core, a bicyclic aromatic ketone, is a privileged scaffold in medicinal chemistry. Its rigid structure and modifiable functional groups make it an attractive starting point for the synthesis of a diverse range of biologically active molecules. This compound, in particular, has garnered significant attention due to its integral role as a precursor in the synthesis of several commercial drugs and investigational compounds. Its carboxylic acid moiety provides a convenient handle for further chemical transformations, enabling the construction of more complex molecular architectures. This guide will delve into the key aspects of this compound, from its fundamental chemistry to its practical applications in the pharmaceutical industry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1][2] |

| Appearance | Colorless to yellowish crystalline solid | [1] |

| Melting Point | 225-226 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane.[1] | |

| pKa (Predicted) | 3.69 ± 0.20 | [1] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the indene ring, and the carboxylic acid proton. The aromatic protons would appear in the downfield region (typically δ 7-8 ppm). The two methylene groups on the five-membered ring would likely appear as distinct multiplets in the aliphatic region (δ 2.5-3.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (δ 10-13 ppm). For a similar compound, 6-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, the carboxylic acid proton appears as a broad singlet between 9-12 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C=O) in the range of δ 190-200 ppm and the carboxylic acid carbonyl carbon around δ 170-180 ppm. The aromatic carbons would resonate in the δ 120-150 ppm region, while the methylene carbons would appear in the upfield region (δ 25-40 ppm).

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretching band for the ketone, expected around 1700-1720 cm⁻¹.

-

Another strong C=O stretching band for the carboxylic acid, usually observed around 1680-1710 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

For a related compound, 5-methoxy-1H-inden-1-one-3-carboxylic acid, characteristic IR peaks are observed at 3101, 2980, 1720, 1681, 1602, 1568, 1471, 1438, 1232, 1201, and 887 cm⁻¹.[3]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 176.17. For a similar compound, 5-methoxy-1H-inden-1-one-3-carboxylic acid, the ESI-MS showed a [M-H]⁻ peak at m/z 203.00.[3]

Synthesis of this compound

The primary and most commonly cited method for the synthesis of this compound is through the oxidation of the corresponding 1-indanone precursor.[1]

General Reaction Scheme

Caption: General synthesis of this compound.

Experimental Protocol (General)

Materials:

-

1-Indanone

-

Hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (TBHP)

-

An appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Organic solvent (e.g., acetic acid, dichloromethane)

-

Reagents for workup and purification (e.g., sodium bisulfite, sodium bicarbonate, ethyl acetate, hexane)

Procedure:

-

Dissolution: Dissolve 1-indanone in a suitable organic solvent in a reaction vessel equipped with a stirrer and a temperature probe.

-

Addition of Catalyst: Add the acid catalyst to the solution and stir.

-

Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture, maintaining the temperature within a specific range (e.g., room temperature or slightly elevated).

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, quench any remaining oxidizing agent (e.g., with sodium bisulfite solution). Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Safety Precautions:

-

Handle oxidizing agents with care as they can be corrosive and potentially explosive.

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

Applications in Drug Development: A Key Intermediate for NSAIDs

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[4] Its structure serves as a versatile scaffold for the construction of more complex molecules with anti-inflammatory properties.

Synthesis of Indomethacin

Indomethacin is a potent NSAID used to relieve pain, swelling, and joint stiffness. The synthesis of Indomethacin often involves the use of a substituted indole derivative, which can be prepared from precursors like this compound. While the direct conversion is not explicitly detailed in the search results, the logical synthetic pathway would involve the transformation of the indanone moiety into an indole ring system.

A traditional synthesis of indomethacin starts with 4-methoxyphenyl hydrazine and methyl levulinate, which undergo a Fischer indole synthesis.[5] An alternative and more modern approach developed by Merck involves coupling the chlorobenzamide group before the indole formation.[5] Although these specific routes do not explicitly start from this compound, the structural similarity suggests its potential as a starting material for analogous synthetic strategies.

Development of Novel Bioactive Molecules

The 1-oxo-indene scaffold is not limited to NSAIDs. Its derivatives are being explored for a range of other biological activities. The inherent reactivity of the ketone and carboxylic acid functionalities allows for diverse chemical modifications, leading to the generation of libraries of compounds for screening against various biological targets. This makes this compound a valuable starting material for the discovery of new therapeutic agents.

Future Perspectives and Conclusion

This compound is a well-established and valuable building block in organic and medicinal chemistry. Its importance is firmly rooted in its role as a key intermediate in the synthesis of NSAIDs like Indomethacin. While its primary application has been in this area, the inherent chemical versatility of the 1-oxo-indene scaffold suggests a broader potential for its use in the discovery of novel bioactive compounds targeting a range of diseases.

Future research in this area could focus on several key aspects:

-

Development of more efficient and greener synthetic routes to this compound.

-

Exploration of its use in the synthesis of a wider range of therapeutic agents beyond NSAIDs.

-

Detailed investigation of the biological activities of novel derivatives of this compound.

References

Sources

- 1. chembk.com [chembk.com]

- 2. 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | C10H8O3 | CID 12676392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound - Google Patents [patents.google.com]

- 4. This compound [myskinrecipes.com]

- 5. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]

Unlocking the Therapeutic Potential of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Abstract

The indanone scaffold represents a "privileged structure" in medicinal chemistry, consistently appearing in molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of 1-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid, a key member of the indanone family. While primarily recognized as a crucial intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin, its intrinsic pharmacological profile warrants a closer examination. This document will delve into the hypothesized biological activities of this compound, grounded in the extensive research on indanone derivatives, and provide detailed, field-proven experimental protocols for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecular entity.

Introduction: The Indanone Scaffold - A Gateway to Diverse Bioactivities

The indanone core, a bicyclic aromatic ketone, is a cornerstone in the development of numerous therapeutic agents. Its rigid structure and amenability to chemical modification have made it a fertile ground for the discovery of compounds with a wide spectrum of pharmacological effects. Derivatives of the indanone nucleus have demonstrated potent anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. Furthermore, recent research has highlighted the potential of indanone-based compounds in the realm of neurodegenerative disorders, particularly as acetylcholinesterase inhibitors for the management of cognitive dysfunction.

This compound, as a fundamental indanone carboxylic acid, is strategically positioned at the crossroads of these diverse biological activities. Its structural similarity to established NSAIDs and its role as a synthetic precursor strongly suggest a primary role as an anti-inflammatory agent. This guide will focus on the most probable biological activity—inflammation modulation via cyclooxygenase (COX) inhibition—while also acknowledging other potential therapeutic avenues for exploration.

Hypothesized Biological Activity and Mechanism of Action: A Focus on Anti-Inflammatory Properties

Given its structural features and its established use in the synthesis of NSAIDs like indomethacin, the primary hypothesized biological activity of this compound is anti-inflammatory. The most probable mechanism of action is the inhibition of cyclooxygenase (COX) enzymes.

The Cyclooxygenase (COX) Pathway and Inflammation

The COX enzymes, COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1]

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes. Non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. COX-2 selective inhibitors were developed to mitigate these side effects.

The following diagram illustrates the role of COX enzymes in the inflammatory pathway and the proposed mechanism of action for this compound.

Caption: Hypothesized mechanism of action via COX inhibition.

Experimental Protocols for Biological Evaluation

To validate the hypothesized anti-inflammatory activity and elucidate the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Evaluation: COX Inhibition Assay

This assay will determine the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes, allowing for the determination of its potency (IC50) and selectivity.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 8.0).

-

Prepare a 100 μM hematin solution (co-factor).

-

Prepare a 40 mM L-epinephrine solution (co-factor).

-

Prepare stock solutions of the test compound (this compound) and a reference NSAID (e.g., indomethacin) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.[2]

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.[2]

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound at various concentrations.[3]

-

-

Incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Reaction Initiation: Add 20 µl of arachidonic acid solution to all wells to initiate the reaction.

-

Detection: Monitor the absorbance at 590 nm in a plate reader in kinetic mode for 5-10 minutes.[2]

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100 The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Self-Validation: The inclusion of a known NSAID like indomethacin serves as a positive control to validate the assay's performance. The vehicle control (DMSO) establishes the baseline enzyme activity.

Caption: Workflow for the in vitro COX inhibition assay.

In Vivo Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable model for evaluating the in vivo anti-inflammatory activity of a compound.[4]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Methodology:

-

Animals: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

-

Group II: Positive control (e.g., Indomethacin, 10 mg/kg, intraperitoneally).

-

Group III-V: Test compound at different doses (e.g., 10, 20, 40 mg/kg, intraperitoneally or orally).

-

-

Dosing: Administer the vehicle, positive control, or test compound 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[5]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after carrageenan injection.[4]

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [((ΔV_{control} - ΔV_{treated})) / (ΔV_{control})] x 100 where ΔV is the change in paw volume.

-

Self-Validation: The positive control group treated with indomethacin should show a significant reduction in paw edema, confirming the validity of the experimental model. The vehicle control group establishes the maximal inflammatory response.

Quantitative Data Summary

The following table provides a template for summarizing the results obtained from the proposed experiments.

| Biological Assay | Parameter | This compound | Indomethacin (Reference) |

| In Vitro COX Inhibition | IC50 (COX-1) (µM) | To be determined | Literature Value |

| IC50 (COX-2) (µM) | To be determined | Literature Value | |

| Selectivity Index (COX-1/COX-2) | To be determined | Literature Value | |

| In Vivo Anti-inflammatory | % Inhibition of Paw Edema (at 3h) | To be determined (at various doses) | To be determined |

Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of the corresponding ketone precursor, 1-indanone.[6] A typical procedure involves carrying out the reaction under acidic conditions using an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP). A more detailed synthetic route for a related compound involves halogenation followed by elimination.[7]

General Synthetic Scheme:

Caption: General synthesis of the target compound.

Future Directions: Exploring Broader Therapeutic Potential